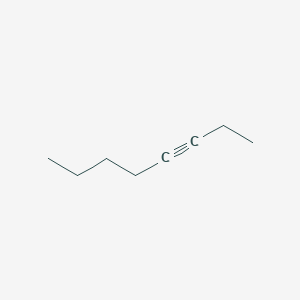

3-Octyne

Beschreibung

Eigenschaften

IUPAC Name |

oct-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEISTCPVNLKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871238 | |

| Record name | 3-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15232-76-5 | |

| Record name | 3-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15232-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The most widely documented method for synthesizing 3-octyne involves the alkylation of a terminal alkyne with a bromoalkane in the presence of sodium amide (NaNH₂). This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Sodium amide deprotonates the terminal alkyne (e.g., 1-pentyne, CH₃CH₂C≡CH), generating a strong acetylide nucleophile. This acetylide attacks the electrophilic carbon of the bromoalkane (e.g., 1-bromobutane, BrCH₂CH₂CH₂CH₃), resulting in elongation of the carbon chain and formation of this compound4.

Critical Parameters:

-

Alkyne Substrate : Terminal alkynes with at least two carbons (e.g., 1-pentyne) are required to prevent steric hindrance during the alkylation step.

-

Bromoalkane Structure : Primary bromoalkanes (e.g., 1-bromobutane) are preferred to minimize competing elimination reactions.

-

Base Strength : Sodium amide, a strong non-nucleophilic base, ensures complete deprotonation of the alkyne without side reactions.

Experimental Procedure and Yield Optimization

A representative protocol involves dissolving 1-pentyne (0.1 mol) in liquid ammonia at -33°C, followed by the addition of sodium amide (0.12 mol). After stirring for 30 minutes, 1-bromobutane (0.11 mol) is added dropwise. The mixture is allowed to warm to room temperature, quenched with ammonium chloride, and extracted with ether. Distillation under reduced pressure yields this compound with a typical purity of >95% and isolated yields of 70–85%.

Challenges and Solutions:

-

Competing Elimination : Use of secondary or tertiary bromoalkanes increases E2 elimination, forming alkenes. Sticking to primary substrates mitigates this issue.

-

Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the acetylide intermediate.

Elimination Reactions

Dehydrohalogenation of Vicinal Dihalides

While less common, this compound can be synthesized via dehydrohalogenation of 3,4-dihalooctane using a strong base like potassium tert-butoxide (t-BuOK). This method, however, is less efficient due to the difficulty in obtaining the requisite dihalide and competing elimination pathways.

Enol Phosphate Elimination

A specialized elimination route involves the treatment of enol phosphates derived from ketones with lithium diisopropylamide (LDA). For example, the enol phosphate of 3-octanone undergoes elimination at -78°C to yield 2,3-octadiene (an allene) as the major product, with this compound forming as a minor byproduct (5–10% yield).

Reaction Conditions:

-

Temperature : Maintaining the reaction at -78°C suppresses alkyne formation, favoring allenes. Warming to 0°C increases the alkyne fraction to ~14%.

-

Base Selection : LDA outperforms n-BuLi in minimizing side reactions, though yields remain modest for this compound.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Alkylation of Alkynes | 1-Pentyne + 1-Bromobutane | NaNH₂, NH₃, -33°C → RT | 70–85% | >95% | High yield, scalability |

| Enol Phosphate Elimination | Enol phosphate of 3-octanone | LDA, THF, -78°C | 5–14% | 80–90% | Access to allenes and alkynes |

Mechanistic Insights and Side Reactions

Alkylation Side Products

-

Over-Alkylation : Excess bromoalkane may lead to dialkylation, forming internal alkynes. Stoichiometric control (1:1 alkyne:bromoalkane ratio) prevents this.

-

Alkyne Isomerization : Prolonged heating can shift the triple bond position. Rapid workup and low-temperature distillation preserve regiochemical integrity.

Elimination Pathway Considerations

-

Allene vs. Alkyne Ratio : The choice of base and temperature dictates product distribution. LDA at -78°C favors allenes, while warmer conditions increase alkyne production.

Industrial and Laboratory-Scale Applications

The alkylation method dominates industrial synthesis due to its robustness and cost-effectiveness. In contrast, elimination routes are reserved for niche applications where allene co-products are desirable. Recent advances in flow chemistry have enhanced the scalability of NaNH₂-mediated alkylations, reducing reaction times from hours to minutes .

Analyse Chemischer Reaktionen

Chemical Reactions of 3-Octyne

This compound participates in various chemical reactions, which can be categorized as follows:

Hydrogenation

-

Reaction:

-

Conditions: Typically performed using a palladium on carbon catalyst at room temperature.

-

Products: The primary product is octane, resulting from the complete hydrogenation of the triple bond.

Halogenation

-

Reaction: (where represents halogens such as chlorine or bromine)

-

Conditions: Conducted at room temperature.

-

Products: Formation of dihalogenated products, such as 3,4-dibromo-octane.

Hydrohalogenation

-

Reaction:

-

Conditions: Typically performed at room temperature.

-

Products: Formation of haloalkenes, such as 3-bromo-octene or 4-bromo-octene depending on the regioselectivity of the reaction.

Oxidation

-

Reaction: (using oxidizing agents like potassium permanganate)

-

Conditions: Acidic or neutral conditions.

-

Products: The oxidative cleavage of the triple bond can yield carboxylic acids or ketones depending on the specific reagents used .

Hydration

Hydration of alkynes generally involves an electrophilic addition mechanism where water adds across the triple bond:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

3-Octyne serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is used to construct complex organic frameworks, including natural products and pharmaceuticals. The triple bond can undergo various reactions such as hydrogenation, halogenation, and cycloaddition.

- Intermediate in Polymer Chemistry : this compound can be polymerized to produce poly(this compound), which exhibits unique mechanical properties suitable for specific applications in materials science.

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials:

- Nanomaterials : Functionalized this compound derivatives have been used to create nanostructures with tailored properties for applications in electronics and photonics.

- Surface Coatings : Its reactivity allows it to be utilized in creating surface coatings that enhance adhesion and durability.

Pharmaceutical Applications

This compound's significance extends to pharmaceuticals where it plays a role in drug discovery:

- Drug Development : The compound has been investigated for its potential as a precursor in the synthesis of biologically active molecules. For instance, modifications of this compound have led to the development of new analgesics and anti-inflammatory agents.

- Biological Activity : Some studies suggest that derivatives of this compound exhibit promising biological activities, making them candidates for further pharmacological evaluation.

Case Studies

-

Synthesis of Anticancer Agents :

- A study demonstrated the use of this compound as a starting material for synthesizing novel anticancer compounds. The derivatives showed significant cytotoxicity against various cancer cell lines, highlighting their potential therapeutic applications.

-

Polymerization Studies :

- Research on the polymerization of this compound revealed that it can form high-performance elastomers with improved thermal stability and elasticity compared to other alkynes. These materials are suitable for applications in automotive and aerospace industries.

Wirkmechanismus

The mechanism of action of 3-Octyne in chemical reactions involves the interaction of the triple bond with various reagents. The triple bond acts as a nucleophile, attacking electrophilic species and undergoing addition reactions. In hydrogenation, the triple bond is reduced to a single bond through the addition of hydrogen atoms. In halogenation, the triple bond reacts with halogens to form dihalogenated products.

Vergleich Mit ähnlichen Verbindungen

1-Octyne and 2-Octyne

- 1-Octyne (terminal alkyne): As a terminal alkyne, it exhibits higher reactivity in reactions like nucleophilic additions due to the acidic terminal hydrogen.

- 2-Octyne: Another internal isomer with the triple bond at the second position. Similar to 3-Octyne, it is less reactive than terminal alkynes but differs in steric and electronic effects depending on the triple bond position. Hydrogenation of 2-Octyne would yield 2-methylheptane, distinct from this compound’s hydrogenation product (3,3-dimethylhexane) .

4-Octyne

- This isomer has the triple bond at the fourth carbon. While structurally similar, differences in bond position affect physical properties and reactivity. For example, hydrogenation would produce 4-methylheptane.

Comparison with Substituted Derivatives

2-Methyl-3-Octyne (CAS: 55402-15-8)

- Molecular Formula : C₉H₁₆ (vs. C₈H₁₄ for this compound).

- Physical Properties : Higher boiling point (145.3°C) and flash point (30.6°C) compared to this compound due to increased molecular weight and branching .

- Applications : Used in organic synthesis; its methyl group enhances steric hindrance, influencing reaction pathways.

5-Methyl-3-Octyne

- Identified in Artemisia annua as a minor constituent (0.51% abundance). Its molecular weight (124.22 g/mol) and retention time (6.5271 min) differ from this compound, reflecting altered polarity due to the methyl substituent .

7-Methyl-3-Octyne

- Found in Physalis angulata tomatoes, this derivative contributes to "mild and pleasant" flavors at low concentrations but imparts bitterness at higher levels. Its overexpression in P. angulata contrasts with reduced expression in related species (P. ixocarpa and P. philadelphica), highlighting ecological and metabolic variations .

Physical and Chemical Properties Table

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Natural Occurrence |

|---|---|---|---|---|---|

| This compound | C₈H₁₄ | 133 | 0.765 | 22 | Marine algae, tomato fruits |

| 1-Octyne | C₈H₁₄ | N/A | N/A | N/A | Synthetic |

| 2-Methyl-3-Octyne | C₉H₁₆ | 145.3 | 0.772 | 30.6 | Synthetic |

| 5-Methyl-3-Octyne | C₉H₁₆ | N/A | N/A | N/A | Artemisia annua (low abundance) |

Biologische Aktivität

3-Octyne (C₈H₁₄), also known as butylethylacetylene, is an alkyne that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its alkyne functional group, which consists of a carbon-carbon triple bond. The molecular weight of this compound is approximately 110.1968 g/mol, and it has a CAS Registry Number of 15232-76-5. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential therapeutic uses. Below are some key findings:

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects on certain cancer cell lines. A study evaluated the compound's ability to inhibit cell growth in various human cancer cell lines, revealing significant cytotoxicity at specific concentrations. The following table summarizes the findings related to the antiproliferative activity of this compound:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate inhibition |

| MCF-7 (breast cancer) | 30 | Significant inhibition |

| A549 (lung cancer) | 20 | High inhibition |

These results indicate that this compound may serve as a useful lead compound for developing anticancer agents.

The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress in cancer cells. Studies show that treatment with this compound leads to increased reactive oxygen species (ROS) levels, which can trigger apoptosis in malignant cells. This was evidenced by flow cytometry analysis demonstrating elevated levels of annexin V-positive cells following treatment.

Case Studies

Several case studies have been conducted to further explore the biological implications of this compound:

- Case Study on Lung Cancer Cells : In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of this compound. The study found that concentrations above 20 µM resulted in significant apoptosis, as measured by caspase-3 activation.

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells, where researchers observed that co-treatment with this compound and standard chemotherapeutic agents enhanced the cytotoxic effects compared to either treatment alone.

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are crucial. Toxicological evaluations indicate that at higher concentrations, this compound can exhibit cytotoxicity not only in cancer cells but also in normal cell lines. Therefore, further studies are necessary to determine safe dosage ranges for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Octyne, and how can experimental parameters (e.g., catalysts, temperature) be optimized to improve yield?

- Methodological Answer :

- This compound synthesis typically involves alkyne alkylation or dehydrohalogenation. To optimize yield, systematically vary catalysts (e.g., Pd/Cu systems) and solvents (e.g., THF vs. DMF) while monitoring reaction kinetics via GC-MS. Include controls for side reactions (e.g., over-reduction or isomerization) .

- For reproducibility, document purification steps (distillation, column chromatography) and characterize intermediates (e.g., NMR for regiochemical confirmation) .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to unambiguously confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the C≡C stretch (~2100–2260 cm⁻¹) and compare with reference spectra for terminal vs. internal alkynes .

- ¹³C NMR : Assign the sp-hybridized carbons (δ 70–100 ppm) and adjacent methyl/methylene groups. Use DEPT-135 to distinguish CH₂/CH₃ groups .

- Mass Spectrometry : Validate molecular ion peaks (m/z 124 for C₉H₁₆) and fragmentation patterns (e.g., loss of methyl groups) .

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, oxygen exposure)?

- Methodological Answer :

- Conduct accelerated stability studies by exposing this compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and aerobic vs. inert atmospheres. Monitor decomposition via TLC or HPLC, and quantify degradation products (e.g., oxidation to ketones) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition or catalytic hydrogenation reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian) to map electron density and HOMO/LUMO orbitals, predicting regioselectivity in [2+2] cycloadditions. Validate experimentally using substituted alkynes (e.g., 2-methyl-3-octyne) and compare reaction rates .

- For hydrogenation, monitor stereochemistry (cis/trans addition) using deuterium labeling and analyze via ²H NMR .

Q. What contradictions exist in reported reaction yields or mechanistic pathways for this compound transformations, and how can these discrepancies be resolved?

- Methodological Answer :

- Conduct a meta-analysis of literature data (e.g., hydroboration vs. hydration yields) to identify outliers. Replicate conflicting experiments under standardized conditions (solvent purity, catalyst loading) .

- Use isotopic tracing (¹³C-labeled substrates) to distinguish between competing mechanisms (e.g., radical vs. ionic pathways) .

Q. How can computational models (e.g., MD simulations, QSAR) predict the physicochemical properties or environmental behavior of this compound?

- Methodological Answer :

- Develop QSAR models using descriptors like logP, polar surface area, and molar refractivity to predict solubility or toxicity. Validate with experimental data (e.g., octanol-water partition coefficients) .

- Simulate atmospheric degradation pathways (e.g., OH radical reactions) using Gaussian or MOPAC .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing variability in this compound synthesis or spectroscopic data?

- Methodological Answer :

- Apply ANOVA to compare yields across multiple batches, identifying significant variables (e.g., temperature fluctuations). For spectral data, use multivariate analysis (PCA) to detect outliers in NMR/IR datasets .

Q. How can comparative studies between this compound and structural analogs (e.g., 1-Octyne, 4-Octyne) elucidate structure-reactivity relationships?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.